molecular formula C6H13BrClNO B1282061 4-(2-Bromoethyl)morpholine hydrochloride CAS No. 89583-06-2

4-(2-Bromoethyl)morpholine hydrochloride

Cat. No.: B1282061
CAS No.: 89583-06-2
M. Wt: 230.53 g/mol
InChI Key: JLCGPSNHSULUGI-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)morpholine hydrochloride is an organic compound with the molecular formula C6H13BrClNO and a molecular weight of 230.53 g/mol. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 4-(2-Bromoethyl)morpholine hydrochloride typically involves the reaction of 2-chloroethyl bromide with morpholine in an appropriate solvent . The reaction conditions include maintaining a suitable temperature and reaction time to ensure the formation of the desired product. The process also involves drying and removing impurities to achieve high purity .

Chemical Reactions Analysis

4-(2-Bromoethyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. .

Scientific Research Applications

4-(2-Bromoethyl)morpholine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is utilized in biochemical studies to investigate molecular interactions and pathways.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)morpholine hydrochloride involves its interaction with molecular targets and pathways. It can act as an alkylating agent, modifying specific molecules and affecting their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2-Bromoethyl)morpholine hydrochloride can be compared with other similar compounds, such as:

    2-(4-Morpholine)ethyl bromide: Similar in structure but differs in the presence of the hydrochloride group.

    N-Formylmorpholine: Another morpholine derivative with different functional groups and applications.

    Morpholine: The parent compound with a simpler structure and broader range of uses .

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

IUPAC Name

4-(2-bromoethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCGPSNHSULUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCBr.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513866
Record name 4-(2-Bromoethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89583-06-2
Record name 4-(2-Bromoethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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